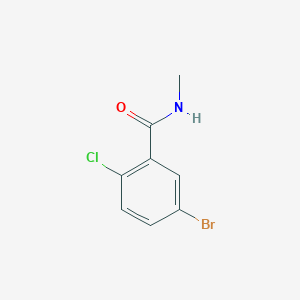

5-bromo-2-chloro-N-methylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Contemporary Chemical Science

The benzamide framework, an organic structure featuring a benzene (B151609) ring linked to an amide group, is a key building block in chemical science. researchgate.net This scaffold is integral to numerous compounds with a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects. nanobioletters.com The versatility of the benzamide structure allows for the synthesis of diverse derivatives, making it a valuable component in the development of new therapeutic agents. nih.govcyberleninka.ru Its derivatives are explored for various applications, from anticonvulsants to inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase. nih.gov The stability and synthetic accessibility of aromatic amides further enhance their utility in medicinal chemistry. mdpi.com

The biological importance of benzamide derivatives has spurred significant interest in developing new and more effective compounds. For instance, novel benzamide derivatives have been synthesized and evaluated as potent antagonists for the Smoothened receptor, which is implicated in some cancers. nih.gov The ability to introduce various substituents onto the benzamide structure allows for detailed analysis of structure-activity relationships, which is crucial for designing targeted therapies. mdpi.com

Influence of Halogenation on Molecular Architecture, Reactivity, and Biological Interactions

Halogenation, the process of incorporating halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a critical strategy in drug design. researchgate.netresearchgate.net This modification can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. tandfonline.comresearchgate.net Halogenated compounds are prevalent in pharmaceuticals, with a significant percentage of top-selling drugs containing at least one halogen atom. tandfonline.com

A key aspect of halogenation is the formation of halogen bonds, a non-covalent interaction where the halogen atom acts as an electrophile, similar to a hydrogen bond. nih.govacs.org This interaction has gained recognition for its role in optimizing ligand-receptor binding and can be a powerful tool in lead optimization. researchgate.netnih.gov The type of halogen and its position on the molecule are crucial, as they influence the strength and directionality of these bonds. nih.gov For example, the antimicrobial activity of certain compounds has been shown to increase with halogenation, with the effect being dependent on the specific halogen and the degree of substitution. nih.gov Halogenation can also be critical for the bioactivity of natural products, such as the antibiotic vancomycin. nih.gov

Strategic Importance of 5-bromo-2-chloro-N-methylbenzamide as a Prototypical Compound for In-Depth Investigation

The N-methyl group further modifies the compound's characteristics. Research on similar structures, such as other halogenated benzamides and pyridines, highlights the importance of these building blocks in creating biologically active molecules. bldpharm.comsigmaaldrich.comnih.gov The study of compounds like 5-bromo-2-chloropyrimidine, an intermediate in the synthesis of pharmaceuticals, underscores the utility of such halogenated structures in medicinal chemistry. chemicalbook.compharmaffiliates.com While specific research findings on the biological activity of this compound are not extensively documented in publicly available literature, its structure represents a confluence of features that are highly relevant to modern drug discovery.

Compound Data

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H7BrClNO |

| Molecular Weight | 248.51 g/mol |

| CAS Number | 340366-68-9 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYTZJSGPWNIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428870 | |

| Record name | 5-Bromo-2-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435273-54-4 | |

| Record name | 5-Bromo-2-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Mechanistic Insights Associated with 5 Bromo 2 Chloro N Methylbenzamide Analogs

Exploration of Specific Biological Interactions

The functional versatility of halogenated benzamides is evident in their wide range of biological targets, which include proteins from viruses, the human nervous system, and various metabolic pathways.

Viral Core Proteins: Benzamide (B126) (BA) derivatives have been identified as potent modulators of Hepatitis B Virus (HBV) capsid assembly. nih.govnih.gov These compounds interact specifically with the HBV core protein, which is essential for multiple stages of the viral replication cycle. nih.govnih.gov By binding to the core protein, these benzamides disrupt the normal assembly of the nucleocapsid, which houses the viral genome, and instead promote the formation of non-infectious, empty capsids. nih.gov This mechanism effectively reduces the amount of active virus, highlighting the potential of benzamide analogs as antiviral therapeutics against chronic hepatitis B. nih.gov Other studies have noted that substituted benzamides can inhibit the replication of viruses such as HIV-1 and respiratory syncytial virus (RSV), though not always by targeting the core protein directly. nih.govnih.gov

Neuronal Receptors: Halogenated benzamides have shown significant activity as modulators of various neuronal receptors, which are critical for signal transmission in the nervous system.

Adrenergic Receptors: Certain benzamide analogs act as potent and selective agonists for the human β3-adrenergic receptor. bldpharm.com A notable finding identified that a "meta-bromobenzyl methylbenzamide" structural component was integral for the negative allosteric modulation of the β2-adrenergic receptor. nih.gov

Serotonin (5-HT) Receptors: A novel class of benzamide analogues has been identified as agonists for the 5-HT₃ receptor. bldpharm.com Uniquely, these compounds lack the positively charged functional group typically considered essential for binding to the primary (orthosteric) site of this receptor, suggesting they act at a different, allosteric site. bldpharm.com

Glutamate (mGlu) Receptors: Analogs such as 3-cyano-5-fluoro-N-arylbenzamides have been developed as negative allosteric modulators (NAMs) of the mGlu5 receptor, a target for treating conditions like pain and anxiety. nih.gov

Enzymes: The interaction of these compounds extends to critical enzymes involved in metabolic diseases and cellular regulation.

α-Glucosidase and α-Amylase: A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and shown to be effective inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. Their inhibition is a key strategy in managing type 2 diabetes.

Pyruvate Ferredoxin Oxidoreductase (PFOR): In anaerobic organisms, the enzyme PFOR is a postulated target for halogenated benzamides, which is crucial for their energy metabolism.

Cereblon (CRBN): Chlorinated benzamide derivatives have been developed as binders for Cereblon, a component of an E3 ubiquitin ligase complex. This interaction is foundational for the design of proteolysis-targeting chimeras (PROTACs), which are engineered molecules that induce the degradation of specific target proteins.

The biological effects of these compounds often manifest as significant alterations in cellular pathways, leading to outcomes like the inhibition of microbial growth.

Antimicrobial Action: Halogenated benzamide derivatives have demonstrated efficacy against anaerobic bacteria and protozoa. Their mechanism is thought to involve the disruption of essential energy metabolism pathways, such as those dependent on the PFOR enzyme. This activity makes them valuable lead compounds for the development of new antimicrobial agents.

Cell Proliferation Inhibition: While not directly focused on 5-bromo-2-chloro-N-methylbenzamide, the broader class of halogenated compounds, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU), are well-known for their ability to be incorporated into DNA during synthesis, thereby affecting cell cycle dynamics and proliferation. The antiproliferative action of benzamide analogs against microbes is a direct consequence of targeting essential pathways, leading to the cessation of growth and division.

Elucidation of Molecular Mechanisms of Bioactivity

Understanding how these compounds function at a molecular level is key to their optimization and application. This involves characterizing their binding sites and the functional consequences of that binding, such as allosteric modulation.

The effectiveness of a drug is determined by how well it fits into the binding pocket of its target protein.

Specific Interactions: Molecular docking studies of 2-chloro-4-nitrobenzamide derivatives with α-glucosidase have revealed specific binding modes. These include hydrogen bonds between the compound and amino acid residues like Glu:276 and Phe:298, as well as electrostatic interactions with residues such as Asp:349. The presence and position of halogen atoms can significantly influence these interactions.

Binding Pockets: Benzamide derivatives that modulate the HBV capsid have been shown to bind to the heteroaryldihydropyrimidine (HAP) pocket, a known drug-binding site located at the interface between core protein dimers. nih.gov For neuronal receptors, the "meta-bromobenzyl methylbenzamide" portion of one modulator was found to be critical for its activity at a β2AR allosteric site. nih.gov

Halogen Bonding and Specificity: Halogen atoms contribute to binding affinity not just through steric effects but also by forming favorable "halogen bonds" with electron-donating atoms in the protein target. youtube.com This specific type of non-covalent interaction is increasingly recognized and exploited in drug design. nih.gov Furthermore, targeting allosteric sites, which are often less conserved than the primary orthosteric sites, can provide a path to greater specificity for one receptor subtype over another, a significant advantage in avoiding off-target effects. nih.gov

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. This binding event causes a conformational change in the protein, altering its function without directly blocking the main site.

Negative Allosteric Modulation (NAM): Halogenated benzamides have been successfully developed as NAMs for G-protein coupled receptors like mGlu5 and β2AR. nih.govnih.gov In the case of mGlu5, these NAMs reduce the receptor's response to its natural ligand, glutamate. nih.gov

Allosteric Agonism: The discovery of benzamide analogues that act as 5-HT₃ receptor agonists, despite lacking the charged moiety needed for orthosteric binding, strongly suggests an allosteric mechanism of action. bldpharm.com These compounds likely bind to an allosteric site and induce a conformational change that activates the receptor. bldpharm.com

Modulation of Protein Assembly: The interaction of benzamide derivatives with the HBV core protein is a form of allosteric modulation on a larger scale. nih.gov By binding to the interfaces between protein dimers, they alter the conformational landscape of capsid assembly, favoring the formation of empty, non-functional capsids over complete, infectious virions. nih.govnih.gov

Utilization of Halogenated Benzamides as Chemical Probes and Lead Compounds in Research

The unique properties of halogenated benzamides make them valuable tools in biomedical research and as foundational structures for drug development. nih.gov

Lead Compounds: The discovery of a benzamide "hit" from a compound library often serves as the starting point for extensive structure-activity relationship (SAR) studies. bldpharm.combldpharm.com For example, an initial mGlu5 NAM hit was optimized by exploring various substitutions on the phenyl ring to yield compounds with over 40-fold greater potency. nih.gov This process of iterative chemical modification to improve potency and selectivity is a cornerstone of modern drug discovery. youtube.com

Chemical Probes: Halogenated benzamides serve as chemical probes to explore biological systems. Benzamide-based Cereblon binders are critical components of PROTACs, which are used as research tools to selectively degrade proteins within cells, allowing scientists to study the function of those proteins. Similarly, the development of selective allosteric modulators for receptors like mGlu5 provides researchers with precise tools to investigate the roles of these receptors in complex neurological pathways. nih.gov The inherent properties conferred by halogenation, such as suitability for imaging techniques and improved interactions with biological targets, make this class of compounds particularly useful as research probes.

Data Tables

Below are interactive tables summarizing research findings for specific halogenated benzamide analogs.

Table 1: Structure-Activity Relationship of 3-cyano-5-fluoro-N-arylbenzamide Analogs as mGlu5 Negative Allosteric Modulators (NAMs). nih.gov

| Compound (Substituent on N-aryl ring) | IC₅₀ (nM) | Agonist Response (%) |

| 22 (Unsubstituted) | 8840 ± 1040 | 3.5 ± 0.6 |

| 27 (3-chloro) | 122 ± 29 | 2.1 ± 0.2 |

| 30 (3-methyl) | 122 ± 29 | 2.1 ± 0.2 |

| 35 (3-trifluoromethyl) | 543 ± 60 | 0.9 ± 0.3 |

| 36 (3-cyano) | 489 ± 70 | 1.4 ± 0.3 |

| 42 (3-chloro-4-fluoro) | 377 ± 43 | 43.0 ± 8.0 |

Data adapted from a study on mGlu5 NAMs, showing how different substitutions on the N-aryl ring affect potency (IC₅₀) and residual agonist activity. nih.gov

Table 2: Antidiabetic Activity of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-aryl-4-nitrobenzamide Derivatives.

| Compound (Substituent R) | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

| 5a (phenyl) | 0.31 ± 0.01 | 0.44 ± 0.02 |

| 5d (4-chlorophenyl) | 0.29 ± 0.01 | 0.41 ± 0.02 |

| 5h (4-methylphenyl) | 0.27 ± 0.01 | 0.38 ± 0.01 |

| 5o (2-methyl-5-nitrophenyl) | 0.19 ± 0.01 | 0.28 ± 0.01 |

| 5u (2-furfuryl) | 0.35 ± 0.01 | 0.48 ± 0.02 |

| Acarbose (Standard) | 0.77 ± 0.03 | 1.56 ± 0.05 |

Data adapted from a study on benzamide derivatives as inhibitors of α-glucosidase and α-amylase, with the standard drug Acarbose for comparison.

Structure Activity Relationship Sar Studies of 5 Bromo 2 Chloro N Methylbenzamide and Its Derivatives

Systematic Analysis of Positional and Substituent Effects of Halogens on Biological Efficacy

The nature and position of halogen substituents on the benzamide (B126) scaffold are critical determinants of biological activity. A systematic analysis reveals that both the type of halogen and its placement on the phenyl ring significantly modulate the compound's efficacy.

For instance, in a series of N-substituted benzamide derivatives designed as potential antitumor agents, the presence of a chlorine atom on the benzene (B151609) ring was found to substantially decrease their anti-proliferative activity. nih.gov This suggests that for certain biological targets, the introduction of a halogen, such as chlorine, can be detrimental to the desired therapeutic effect.

Conversely, in other contexts, halogen substitution is beneficial. In a study of 2-phenoxybenzamides with antiplasmodial activity, a 4-fluorophenoxy substituent was shown to have an advantageous effect on activity. mdpi.com Furthermore, the position of the halogen is crucial. For example, moving a substituent from the ortho to the para position on the phenoxy ring of certain benzamide derivatives can lead to a significant increase in activity. mdpi.com

The following table summarizes the impact of halogen substitutions on the biological activity of various benzamide derivatives.

| Compound Series | Halogen Substituent | Position | Effect on Biological Efficacy |

| N-substituted benzamides (antitumor) | Chlorine | - | Decreased anti-proliferative activity nih.gov |

| 2-Phenoxybenzamides (antiplasmodial) | Fluorine | 4-position of phenoxy ring | Advantageous for activity mdpi.com |

Impact of Chemical Modifications at the Benzamide Nitrogen (N-Methyl Group) on Activity

The incorporation of an N-methyl group can control the conformation of a molecule, which in turn can dramatically impact its biological activity. nih.gov For instance, in a study of cyclic peptide molecules, the placement of an N-methylated amino acid within the macrocycle led to an unpredictable change in the compound's conformation and, consequently, its biological activity. nih.gov

In the context of N-substituted benzamide derivatives, the nature of the substituent on the nitrogen atom is a key factor in their biological action. nih.gov For example, palladium-mediated C(sp3)–H bond activation of an N-methyl group allows for the facile introduction of various aryl and alkyl substituents, leading to a range of N-(CH2-aryl/alkyl)-substituted N-(pyridin-2-yl)benzamides with good functional group tolerance. acs.org

The table below illustrates how modifications at the benzamide nitrogen affect activity.

| Modification | Effect on Biological Activity | Example Compound Class |

| N-methylation | Controls molecular conformation, unpredictably altering activity nih.gov | Cyclic peptides nih.gov |

| Introduction of N-(CH2-aryl/alkyl) groups | Creates diverse derivatives with varied activity acs.org | N-(pyridin-2-yl)benzamides acs.org |

Influence of Substitutions on the Benzene Ring of the Benzamide Scaffold

Substitutions on the benzene ring of the benzamide scaffold, beyond just halogens, play a pivotal role in determining the biological potency and selectivity of the resulting derivatives. The electronic and steric properties of these substituents can significantly alter the molecule's interaction with its biological target.

Studies have shown that the presence and nature of substituents on the phenyl ring are critical. For example, in a series of N-substituted benzamide derivatives, a 2-substituent on the phenyl ring was found to be crucial for anti-proliferative activity. nih.gov Conversely, the presence of a nitro group on the same benzene ring was shown to largely decrease this activity. nih.gov

The position of the substituent is also a critical factor. In the case of 2-phenoxybenzamides, moving a substituent from the meta to the para position on the primary benzene ring resulted in a significant increase in antiplasmodial activity and selectivity. mdpi.com

The following table provides examples of how different substituents on the benzene ring influence biological activity.

| Substituent | Position on Benzene Ring | Effect on Biological Activity | Compound Series |

| 2-Substituent | ortho | Critical for anti-proliferative activity nih.gov | N-substituted benzamides (antitumor) nih.gov |

| Nitro group | - | Largely decreases anti-proliferative activity nih.gov | N-substituted benzamides (antitumor) nih.gov |

| N-Boc piperazinyl | para | Highest antiplasmodial activity and selectivity mdpi.com | 2-Phenoxybenzamides mdpi.com |

| N-Boc piperazinyl | meta | Moderate antiplasmodial activity mdpi.com | 2-Phenoxybenzamides mdpi.com |

Identification of Key Structural Determinants for Biological Potency and Selectivity

The biological potency and selectivity of benzamide derivatives are governed by a combination of key structural features. These determinants often work in concert to optimize the interaction of the molecule with its biological target.

For many benzamide derivatives acting as enzyme inhibitors, the presence of a zinc-binding group (ZBG) is essential. researchgate.net This group, along with a "cap" region and a "linker," constitutes the three main components responsible for biological efficacy. researchgate.net Modifications to any of these parts can significantly alter the compound's activity. researchgate.net

In some cases, specific functional groups are identified as being crucial for activity. For instance, in a series of N-substituted benzamide derivatives, heteroatoms of the amide that can chelate with a zinc ion were found to be critical for antiproliferative activity. nih.gov

The table below highlights some of the key structural determinants for the biological potency and selectivity of benzamide derivatives.

| Structural Determinant | Role in Biological Activity | Example |

| Zinc-Binding Group (ZBG) | Essential for interaction with metalloenzymes researchgate.net | Histone deacetylase inhibitors researchgate.net |

| Molecular Conformation | Dictates binding affinity and efficacy nih.gov | N-methylated cyclic peptides nih.gov |

| Specific Functional Groups | Crucial for target interaction nih.gov | Heteroatoms in the amide group for zinc chelation nih.gov |

Computational and Theoretical Investigations Pertaining to 5 Bromo 2 Chloro N Methylbenzamide

Application of Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 5-bromo-2-chloro-N-methylbenzamide. By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and molecular orbital energies.

For a comprehensive analysis, a method such as B3LYP with a basis set like 6-311++G(d,p) would be appropriate. researchgate.net Such calculations would yield the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. uni.lu

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution. nih.gov For this compound, the MEP map would likely show regions of negative potential around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions would highlight areas prone to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are invaluable. These computational techniques predict how a ligand (the compound) might bind to a biological target, such as a protein or enzyme.

Molecular docking algorithms would place the this compound molecule into the binding site of a target protein in various orientations and conformations. The most favorable binding poses are then scored based on the estimated binding affinity. This process can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the target's active site. nih.gov

Following docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex over time. nih.gov An MD simulation would track the movements of all atoms in the system, providing insights into the dynamic behavior of the complex and the durability of the binding interactions. A stable root-mean-square deviation (RMSD) of the complex during the simulation would suggest a stable binding mode. bldpharm.com

Theoretical Prediction of Reactivity Profiles and Spectroscopic Signatures

Computational methods can also predict the reactivity and spectroscopic characteristics of this compound. Reactivity descriptors, derived from DFT calculations, can quantify the molecule's susceptibility to different types of chemical reactions. For instance, Fukui functions can be calculated to identify specific atomic sites within the molecule that are most likely to undergo nucleophilic, electrophilic, or radical attack. nih.gov

The theoretical vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the compound. For example, characteristic stretching frequencies for the C=O (carbonyl) and N-H (amide) groups can be predicted. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Visible absorption spectrum by calculating the electronic transition energies and oscillator strengths. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Wavenumber/Wavelength | Assignment |

| IR Frequency | ~1650 cm⁻¹ | C=O stretching |

| IR Frequency | ~3300 cm⁻¹ | N-H stretching |

| UV-Vis λmax | ~280 nm | π → π* transition |

Note: These are representative values and would require specific calculations for confirmation.

Role of In Silico Approaches in Rational Design and Lead Optimization

The computational techniques described above play a pivotal role in the rational design and optimization of new drug candidates. By establishing a baseline understanding of the electronic and structural features of this compound, in silico approaches can guide the synthesis of more potent and selective derivatives.

For example, if molecular docking studies reveal that a particular substitution on the phenyl ring could enhance binding to a target protein, this modification can be computationally evaluated before any synthetic work is undertaken. This iterative process of design, computational evaluation, and synthesis can significantly accelerate the drug discovery process. bldpharm.com Furthermore, computational predictions of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can help in the early identification of candidates with favorable pharmacokinetic profiles. nih.gov

Advanced Analytical Characterization Techniques in Benzamide Research

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure of 5-bromo-2-chloro-N-methylbenzamide.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide key insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms. The N-methyl group would typically appear as a singlet or a doublet (if coupled to the amide proton) in the upfield region of the spectrum. For comparison, in N-methylbenzamide, the N-methyl protons appear as a doublet at approximately 2.93 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, one would expect to observe signals for the six aromatic carbons, the carbonyl carbon, and the N-methyl carbon. The positions of the aromatic carbon signals are significantly affected by the halogen substituents. For instance, the carbon atoms bonded to bromine and chlorine would exhibit characteristic chemical shifts. The carbonyl carbon signal would appear downfield, typically in the range of 165-170 ppm, as seen in related benzamides. rsc.org The N-methyl carbon would resonate at a much higher field.

To illustrate the expected chemical shifts, data for the closely related compound 4-bromo-N-methylbenzamide is presented below. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Aromatic-H | 7.0 - 8.0 | Complex multiplet |

| ¹H | N-CH₃ | ~2.9 | Singlet or doublet |

| ¹³C | C=O | 165 - 170 | |

| ¹³C | Aromatic-C | 110 - 140 | Six distinct signals |

| ¹³C | N-CH₃ | ~27 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to the amide and aromatic functionalities.

Key expected absorption bands include:

N-H Stretch: For secondary amides, a characteristic N-H stretching vibration is observed in the region of 3300-3500 cm⁻¹.

C=O Stretch (Amide I): A strong absorption band for the carbonyl group is expected between 1630 and 1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

N-H Bend (Amide II): This band, resulting from the coupling of N-H bending and C-N stretching vibrations, typically appears in the range of 1520-1570 cm⁻¹.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond is usually found around 1250 cm⁻¹.

Aromatic C-H Stretch: These absorptions occur above 3000 cm⁻¹.

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-Br and C-Cl Stretches: The vibrations for carbon-halogen bonds are typically found in the fingerprint region (below 1000 cm⁻¹).

The IR spectrum of the related compound 5-bromo-2-chlorobenzoic acid shows characteristic absorptions for the carbonyl and aromatic groups, providing a reference for the expected spectrum of its N-methylamide derivative. nist.gov

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | Amide | 3300 - 3500 |

| C=O Stretch | Amide I | 1630 - 1680 |

| N-H Bend | Amide II | 1520 - 1570 |

| Aromatic C-H Stretch | Aromatic Ring | > 3000 |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-Cl Stretch | Aryl Halide | 600 - 800 |

| C-Br Stretch | Aryl Halide | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight.

Due to the presence of bromine and chlorine isotopes, the molecular ion peak would appear as a characteristic cluster of peaks. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org This isotopic distribution would result in a distinctive pattern for the molecular ion and any fragment ions containing these halogens.

Common fragmentation pathways for benzamides include cleavage of the amide bond and fragmentation of the aromatic ring. Expected fragmentation patterns for this compound would involve the loss of the N-methyl group, the carbonyl group, and the halogen atoms. The fragmentation of N-methylbenzamide typically shows a prominent peak corresponding to the benzoyl cation. miamioh.edu

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (relative to isotopes) | Description |

| [M]⁺ | Varies | Molecular ion |

| [M - CH₃]⁺ | Varies | Loss of a methyl group |

| [M - CO]⁺ | Varies | Loss of carbon monoxide |

| [C₇H₃BrCl]⁺ | Varies | Benzoyl cation fragment |

| [M - Br]⁺ | Varies | Loss of a bromine atom |

| [M - Cl]⁺ | Varies | Loss of a chlorine atom |

Crystallographic Analysis for Solid-State Structure Determination and Polymorphism Studies

X-ray Diffraction

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Table 4: Illustrative Crystal Data for a Related Benzamide (B126) Derivative

| Parameter | Value for a Representative Benzamide |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.312 |

| b (Å) | 7.374 |

| c (Å) | 17.979 |

| β (°) | 91.972 |

| V (ų) | 1499.0 |

| Z | 4 |

Data for (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide nih.gov

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to study polymorphism. Investigating the potential for polymorphism in this compound would be important for applications where solid-state properties are critical.

Electrochemical Techniques for Redox Behavior and Analytical Determination

Electrochemical techniques are valuable for studying the redox properties of molecules and for their quantitative determination.

Cyclic Voltammetry and Differential Pulse Voltammetry

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electroanalytical techniques used to investigate the oxidation and reduction processes of a compound. The electrochemical behavior of this compound would be influenced by the reducible halogen substituents and the oxidizable amide group.

The reduction of the carbon-bromine and carbon-chlorine bonds would likely occur at negative potentials. The reduction potentials for organic halides generally follow the trend I > Br > Cl. researchgate.net Therefore, the C-Br bond in this compound would be expected to be reduced at a less negative potential than the C-Cl bond.

The oxidation of the amide group could also be observed at positive potentials. The electrochemical oxidation of benzamide derivatives often involves complex, pH-dependent processes.

By studying the voltammetric behavior of this compound, one can gain insights into its electronic properties and develop analytical methods for its detection and quantification. While specific data for this compound is not available, studies on other halogenated organic compounds provide a basis for predicting its electrochemical behavior.

Table 5: Predicted Electrochemical Behavior of this compound

| Electrochemical Process | Technique | Expected Observation |

| Reduction of C-Br bond | CV, DPV | Irreversible peak at a less negative potential |

| Reduction of C-Cl bond | CV, DPV | Irreversible peak at a more negative potential |

| Oxidation of amide | CV, DPV | Anodic peak(s) at positive potentials |

Future Directions and Emerging Research Avenues for Halogenated N Methylbenzamides

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often involve harsh reagents and generate significant waste. researchgate.netnih.gov The future of synthesizing compounds like 5-bromo-2-chloro-N-methylbenzamide lies in the adoption of greener and more efficient catalytic processes.

Recent advancements in direct amidation, where a carboxylic acid and an amine are coupled directly, offer a more atom-economical alternative to classical methods. mdpi.comrsc.org Catalytic systems based on boronic acids and titanium tetrafluoride have shown promise in facilitating these reactions under milder conditions. rsc.orgacs.org Furthermore, the principles of green chemistry are increasingly being applied to amide synthesis, with solvent-free reaction conditions and the use of enzymatic catalysts like Candida antarctica lipase (B570770) B (CALB) demonstrating high efficiency and reduced environmental impact. tandfonline.comnih.govrsc.org

Another promising avenue is the use of flow chemistry. rsc.orgprolabas.comrsc.org Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. rsc.orgacs.org The integration of these technologies could revolutionize the production of halogenated N-methylbenzamides, making them more accessible for research and development.

A key challenge in the synthesis of polysubstituted aromatic compounds is achieving high regioselectivity. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of specific C-H bonds in a molecule. rsc.orgrsc.orgacs.org Rhodium and palladium catalysts, for instance, have been successfully employed in the C-H activation of benzamides to introduce new functional groups with high precision. rsc.orgrsc.orgwhiterose.ac.ukacs.org This approach could be instrumental in developing novel derivatives of this compound with tailored properties.

| Synthetic Advancement | Key Advantages | Relevant Research Areas |

| Catalytic Direct Amidation | Atom economy, milder conditions, reduced waste. mdpi.comrsc.orgacs.org | Boronic acid catalysis, titanium-based catalysts. rsc.orgacs.org |

| Green Chemistry Approaches | Use of renewable catalysts, solvent-free conditions. tandfonline.comnih.gov | Enzymatic synthesis, biocatalysis. nih.govrsc.org |

| Flow Chemistry | Enhanced control, scalability, and safety. rsc.orgprolabas.com | Microreactor technology, continuous processing. rsc.orgacs.org |

| C-H Activation/Functionalization | High regioselectivity, direct installation of functional groups. rsc.orgrsc.orgnih.gov | Rhodium and Palladium catalysis, late-stage functionalization. rsc.orgrsc.orgwhiterose.ac.ukacs.org |

Deeper Mechanistic Understanding of Complex Biological Interactions

Halogen atoms can significantly influence the biological activity of a molecule through various mechanisms, including halogen bonding. A deeper understanding of these interactions at a molecular level is crucial for the rational design of new therapeutic agents. Future research should focus on elucidating how the bromine and chlorine atoms of this compound and related compounds interact with biological targets.

Advanced biophysical techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of these compounds bound to their protein targets. This information is invaluable for understanding the specific interactions that govern binding affinity and selectivity.

Furthermore, studying the metabolic fate of halogenated compounds is essential. Understanding how these molecules are processed in biological systems can help in designing derivatives with improved pharmacokinetic profiles and reduced potential for toxicity. Microbial synthesis and the use of engineered enzymes can also play a role in producing halogenated natural product scaffolds, offering insights into their biosynthesis and biological roles. nih.gov

Integration of Advanced Computational Approaches for Predictive Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For halogenated N-methylbenzamides, in silico methods can accelerate the design and optimization process significantly.

Molecular docking simulations can predict the binding modes of these compounds to various biological targets, helping to prioritize candidates for synthesis and experimental testing. Quantitative Structure-Activity Relationship (QSAR) studies can identify the key molecular features that contribute to a desired biological activity, guiding the design of more potent and selective analogues.

Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of these molecules, helping to explain their chemical behavior and predict their properties. These computational approaches, when used in synergy with experimental work, can dramatically reduce the time and cost associated with the development of new compounds.

Exploration of New Chemical Reactivity Modalities for Functionalization

The bromine and chlorine atoms on the benzamide (B126) ring of this compound are not merely passive substituents; they are reactive handles that can be exploited to create a diverse range of new molecules. Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions could be used to replace the halogen atoms with a wide variety of functional groups, leading to the rapid generation of a library of derivatives for biological screening.

Furthermore, emerging modalities in chemical reactivity, such as photoredox catalysis and electrosynthesis, offer new possibilities for the functionalization of halogenated aromatic compounds under mild and environmentally friendly conditions. Exploring these novel synthetic strategies will undoubtedly expand the chemical space accessible from this compound and related structures, paving the way for the discovery of new materials and therapeutic agents.

Q & A

Basic Research Questions

Q. What standard synthetic protocols are used to prepare 5-bromo-2-chloro-N-methylbenzamide, and how can reaction conditions be optimized?

- Methodology : Begin with 5-bromo-2-chlorobenzoic acid (precursor synthesis via bromination/chlorination ). Convert to acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions (0–5°C, 2–4 hours). React with methylamine (1:1.2 molar ratio) in tetrahydrofuran (THF) at room temperature for 12 hours. Optimize yields by controlling stoichiometry, reaction time, and temperature (e.g., reflux at 80°C improves conversion ). Purify via recrystallization (ethanol/water) or column chromatography (ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques confirm the structural identity of this compound, and how should data be interpreted?

- Methodology :

- 1H NMR : Identify aromatic protons (δ 7.2–7.6 ppm, doublets/double doublets) and N-methyl singlet (δ 3.3–3.5 ppm) .

- 13C NMR : Confirm carbonyl resonance (δ ~165 ppm) and halogenated aromatic carbons (δ 120–140 ppm) .

- IR : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]+ .

Q. What purification challenges arise with halogenated benzamides, and how are they addressed?

- Methodology : Low solubility in polar solvents requires mixed-solvent recrystallization (e.g., ethanol/water) or gradient elution in column chromatography (hexane → ethyl acetate). Monitor purity via TLC (Rf ~0.5 in EtOAc:Hex 1:1) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR signal splitting) in halogenated benzamides be resolved?

- Methodology : Use 2D NMR techniques (COSY, HSQC) to assign overlapping aromatic protons. For example, coupling patterns in this compound arise from meta/para halogen effects. Compare with crystallographic data (e.g., CCDC deposits ) or computational simulations (DFT for predicted shifts) .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in halogenated benzamides?

- Methodology :

- Analog synthesis : Replace Br/Cl with other halogens (e.g., F, I) or modify the N-methyl group .

- Biological assays : Test analogs against target proteins (e.g., bacterial enzymes) using fluorescence polarization or microplate calorimetry. Include DMSO controls and reference inhibitors .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to GroEL/ES chaperonins .

Q. How can kinetic stability studies under varying pH conditions be designed for this compound?

- Methodology :

- Accelerated degradation : Incubate compound in buffers (pH 1.2, 7.4, 9.0) at 40°C. Sample at intervals (0, 7, 14 days) .

- Analysis : Quantify degradation via HPLC (C18 column, 220 nm detection). Identify byproducts using LC-MS/MS. Apply Arrhenius equation to extrapolate shelf-life at 25°C .

Methodological Notes

- Contradiction Handling : Conflicting NMR data may arise from solvent effects (e.g., DMSO-d6 vs. CDCl₃). Always report solvent and calibration standards .

- Theoretical Frameworks : Link SAR studies to chaperonin inhibition mechanisms or halogen-bonding interactions in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.